molecular formula C16H18BrNO2 B11637499 [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B11637499
M. Wt: 336.22 g/mol
InChI Key: PADZYLUAUOMXDT-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is an organic compound that features a bromine atom and methoxy groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzylamine derivatives.

Scientific Research Applications

[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-4-3-5-12(15)10-18-11-13-9-14(17)7-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3

InChI Key

PADZYLUAUOMXDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC=CC=C2OC

Origin of Product

United States

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